3-Fluoro-4-(trifluoromethyl)benzophenone
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Overview
Description
3-Fluoro-4-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol . It is a derivative of benzophenone, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 3-fluoro-4-(trifluoromethyl)benzene as starting materials, with aluminum chloride (AlCl3) as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
3-Fluoro-4-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzophenone is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzophenone can be compared with other benzophenone derivatives, such as:
4-Fluoro-3-(trifluoromethyl)benzophenone: Similar structure but with different substitution positions, leading to variations in chemical reactivity and biological activity.
3,4’-Bis(trifluoromethyl)benzophenone: Contains two trifluoromethyl groups, which may enhance its lipophilicity and biological activity compared to this compound.
Properties
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRNKSQHDWCIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372137 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-47-4 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 243128-47-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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